molecular formula C14H13BrN2O B7452239 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide

Cat. No.: B7452239
M. Wt: 305.17 g/mol
InChI Key: UBJCFRHAFYSDKJ-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a bromophenyl group attached to the pyridine ring, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-12(14(18)16-2)6-7-13(17-9)10-4-3-5-11(15)8-10/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJCFRHAFYSDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can help to optimize the reaction conditions and improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide is unique due to its specific combination of a bromophenyl group and a pyridine ring, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

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